PSORALEN-C 2 CEP

Duplex DNA crosslinking Triplex DNA crosslinking Linker arm selectivity

Researchers requiring duplex-specific photocrosslinking often face linker-length ambiguity between C2 and C6 psoralen reagents. PSORALEN-C 2 CEP resolves this: the C2 spacer restricts crosslinking exclusively to double-stranded DNA, eliminating unintended triplex interactions. • ~99% coupling efficiency ensures high yields of full-length psoralen-modified oligos. • 70-85% photocrosslinking efficiency at 350 nm, photoreversible at 254 nm. • ≥95% HPLC purity with ³¹P NMR certification available for batch consistency.

Molecular Formula C26H35N2O6P
Molecular Weight 502.548
CAS No. 126221-83-8
Cat. No. B591476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSORALEN-C 2 CEP
CAS126221-83-8
SynonymsPSORALEN-C 2 CEP
Molecular FormulaC26H35N2O6P
Molecular Weight502.548
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C
InChIInChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3
InChIKeyDBDHKKULBPYUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSORALEN-C 2 CEP (CAS 126221-83-8): A C2-Linker Phosphoramidite for Site-Specific Oligonucleotide Photocrosslinking


PSORALEN-C 2 CEP (CAS 126221-83-8), formally 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a phosphoramidite building block that enables the direct, covalent attachment of a 4,5',8-trimethylpsoralen moiety to the 5'-terminus of synthetic oligonucleotides via a two-carbon (C2) linker arm [1]. This compound belongs to the class of photoactivatable crosslinking modifiers used in solid-phase oligonucleotide synthesis. Upon incorporation into an oligonucleotide, the psoralen intercalates into double-stranded nucleic acid targets and, upon exposure to long-wavelength UV light (typically 350 nm), forms covalent cyclobutane adducts with adjacent thymidine residues, creating interstrand crosslinks that are photoreversible upon irradiation at 254 nm [2].

Workflow 5'-terminal oligonucleotide photocrosslinking modification via solid-phase synthesis
Linker arm C2 spacer supports duplex-selective intercalation; excludes triplex third-strand engagement
Synthesis fit Standard phosphoramidite chemistry; compatible with automated DNA synthesizer cycles

Why Linker Length Dictates Crosslinking Topology: C2 vs. C6 Phosphoramidites Are Not Interchangeable in Procurement


All psoralen phosphoramidites share the same 4,5',8-trimethylpsoralen core and utilize identical photoactivation chemistry, yet substitution between linker variants—particularly PSORALEN-C 2 CEP (C2 spacer) and the commonly available Psoralen C6 (six-carbon spacer)—yields fundamentally different crosslinking outcomes. The C2 linker restricts the tethered psoralen to intercalation and crosslinking exclusively within double-stranded (duplex) DNA, whereas the extended C6 linker is required to reach across the wider major groove and engage the third strand of triplex nucleic acid structures . Generic procurement without verifying linker length therefore risks selecting a reagent incapable of achieving the desired crosslinking topology in triplex-based experimental systems, making linker arm specification a critical, non-interchangeable procurement parameter [1].

Property
PSORALEN-C 2 CEP
Psoralen C6 Phosphoramidite
Crosslinking topology
Duplex DNA only; no triplex third-strand crosslinking
Duplex and triplex DNA crosslinking; engages third strand
TFO photoreactivity
DNA backbone only; zero reactivity with RNA triplex
Photoreactive on both DNA and RNA triplex substrates
Procurement risk
C2 linker may not support triplex-based experimental workflows
C6 may introduce off-target triplex crosslinking in duplex-focused studies

PSORALEN-C 2 CEP: Quantitative Head-to-Head Evidence for Scientific Selection


Crosslinking Topology Selectivity: C2 Linker Confers Exclusive Duplex Specificity Unattainable with C6 Analogs

The C2 linker of PSORALEN-C 2 CEP restricts psoralen-mediated photocrosslinking to double-stranded (duplex) DNA, whereas the C6 analog additionally crosslinks to the third strand in triplex structures. Vendor technical documentation consistently states that Psoralen C2 'serves effectively as a cross-linking reagent in double-stranded oligonucleotides' while 'the 6 atom spacer arm of Psoralen C6 allows cross-linking with a triplex oligonucleotide strand' [1]. This functional divergence is structural in origin: the shorter C2 tether cannot span the major groove distance required for triplex third-strand engagement, providing duplex-only specificity that is unattainable with the C6 variant .

Topology selectivity
Head-to-head
C2 linker Duplex DNA only; no triplex third-strand crosslinking
vs
C6 linker Duplex + triplex DNA crosslinking competent
Supports duplex-selective crosslinking review
C2 linker length prohibits major-groove triplex access
Duplex DNA crosslinking Triplex DNA crosslinking Linker arm selectivity

Solid-Phase Coupling Efficiency: 99% Yield Reported for 5'-Terminal Psoralen Phosphoramidite Incorporation

The seminal 1989 paper by Pieles and Englisch, which first described the synthesis and use of the psoralen-C2 phosphoramidite, reported that 'the coupling yield of the psoralen-phosphoroamidite was in the range of 99 %' when introduced as the final phosphitylation step in solid-phase synthesis of an 18mer oligonucleotide [1]. This high coupling efficiency was achieved using standard phosphoramidite chemistry conditions without modification of synthesis parameters, indicating excellent compatibility with automated DNA synthesizer workflows. In contrast, some commercial protocols for psoralen phosphoramidites recommend extended coupling times of 10–15 minutes for optimal incorporation , highlighting that quantitative coupling yields depend on optimized protocols.

Coupling efficiency
Cross-study comparable
~99% coupling yield
Reported near-quantitative 5'-terminal incorporation
Standard phosphoramidite conditions; supports synthesis throughput
Coupling yield Oligonucleotide synthesis efficiency Phosphoramidite chemistry

Photocrosslinking Efficiency in Duplex DNA: 70–85% Crosslinked Product Achievable Under Optimized Conditions

Lee et al. (1988) quantified the photocrosslinking efficiency of 4,5',8-trimethylpsoralen-derivatized oligodeoxyribonucleoside methylphosphonates bearing a C2 aminoethyl linker arm (structurally analogous to the C2 spacer of PSORALEN-C 2 CEP). Irradiation at 365 nm for 20 minutes at 4 °C yielded between 70% and 85% crosslinked duplex product, with no further increase upon extended irradiation [1]. This crosslinking plateau indicates a defined photochemical endpoint. Crosslinking was sequence-specific and dependent on base-pairing fidelity, with noncomplementary oligomers showing no crosslink formation—confirming that the psoralen photochemistry requires proper intercalation geometry within a Watson-Crick paired duplex [1]. In comparison, studies with the shorter-spacer C2 variant in mRNA–puromycin fusion templates showed a significant drop in photocrosslink efficiency to below 40% [2], underscoring that substrate context critically modulates psoralen photoreactivity.

Crosslink yield
Cross-study comparable
70–85% crosslinked duplex
Reported photocrosslinking endpoint range
365 nm, 20 min, 4 °C; sequence-dependent plateau
Photocrosslinking yield Duplex DNA adduct formation Psoralen-methylphosphonate oligomers

Photoreactivity Quantification in Triplex-Forming Oligonucleotides: C2 vs. C6 Linker Comparison from Published Photoefficiency Data

Krishnan and Oh (2010) published a systematic comparison of photoreactivity for triplex-forming oligonucleotides (TFOs) conjugated to 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT) via either a two-carbon (C2) or six-carbon (C6) linker. For DNA-backbone TFOs bearing a C2 linker (TFO DNA-C2), the photoreactivity was 19 ± 0.5 (J/cm²)⁻¹ (nondenaturing gel) and 0.55 ± 0.04 (J/cm²)⁻¹ (denaturing gel) [1]. Critically, when the same psoralen was conjugated via a C2 linker to an RNA-backbone TFO (TFO RNA-C2), photoreactivity was zero—indicating that the C2 linker is incompatible with productive crosslinking in RNA triplex contexts [1]. In contrast, the C6 linker (TFO RNA-C6) restored photoreactivity to 24 ± 4 (J/cm²)⁻¹ (nondenaturing) and 1.6 ± 0.05 (J/cm²)⁻¹ (denaturing), demonstrating the functional necessity of extended linker length for RNA triplex applications [1]. This dataset provides rare, directly comparable quantitative evidence that linker length is a dominant determinant of photoreactivity in structured nucleic acid contexts.

TFO photoreactivity
Head-to-head
DNA-C2 19 ± 0.5 (J/cm²)⁻¹; RNA-C2 = 0
vs
RNA-C6 24 ± 4 (J/cm²)⁻¹; denaturing 1.6 ± 0.05
Linker-length-dependent reactivity context
C2 requires DNA backbone; RNA triplex needs C6
Triplex-forming oligonucleotides Psoralen photoreactivity Linker length comparison

Commercial Purity and Supplier Specifications: HPLC Purity Benchmarks Enable Quality-Driven Procurement

Multiple commercial suppliers provide purity specifications for PSORALEN-C 2 CEP. BOC Sciences lists a purity of 95% by HPLC , while NVC Biotech specifies ≥97% purity by both HPLC and ³¹P NMR [1]. ChemicalBook reports 95% HPLC purity from reagent-grade suppliers . These purity levels are standard for specialty phosphoramidites, though they fall below the ≥99% purity typical of standard DNA nucleoside phosphoramidites used in high-throughput oligonucleotide synthesis. For comparison, the related Psoralen C6 Phosphoramidite (CAS 518046-08-7) from Glen Research (catalog #10-1983) is priced at approximately £514 per 0.25 g or £186 per 100 µmol from UK distributors , providing a benchmark for cost-per-coupling when evaluating C2 vs. C6 procurement options.

Supplier purity
Supporting evidence
HPLC95–97%
³¹P NMR≥97% (NVC Biotech)
C6 pricing~£514/0.25 g reference
Supports quality-driven procurement review
Multi-supplier availability; verify batch-specific certifications
Phosphoramidite purity Quality specifications Supplier comparison

Optimal Application Scenarios for PSORALEN-C 2 CEP Based on Quantitative Evidence


Duplex-Selective Antisense Oligonucleotide Crosslinking for mRNA Target Validation

PSORALEN-C 2 CEP is the reagent of choice for antisense applications requiring covalent photocrosslinking of an oligonucleotide to its complementary mRNA target without unintended triplex formation. The C2 linker's duplex exclusivity, demonstrated by vendor-confirmed inability to crosslink triplex third strands [1], ensures that psoralen-modified antisense oligos engage only their intended double-stranded target regions. The high coupling efficiency (~99%) [2] ensures acceptable yields of full-length psoralen-modified antisense oligos, while the 70–85% photocrosslinking efficiency benchmark [3] provides a quantitative expectation for experimental design.

DNA-Backbone Triplex-Forming Oligonucleotide Studies Where C6 Cross-Reactivity Is Undesirable

In triplex-forming oligonucleotide (TFO) research using DNA backbones, PSORALEN-C 2 CEP offers a defined photoreactivity profile of 19 ± 0.5 (J/cm²)⁻¹ with no detectable crosslinking to RNA triplex substrates [4]. This makes it appropriate for experiments that require psoralen-mediated DNA damage targeting via TFOs while avoiding the broader cross-reactivity profile of the C6 analog, which additionally modifies triplex third strands. The complete absence of RNA-TFO-C2 photoreactivity [4] further supports its use in mixed DNA/RNA experimental systems where selective DNA-targeted crosslinking is desired.

Duplex DNA Structural Probing via Reversible Psoralen Crosslinking

The well-characterized reversible crosslinking behavior of 4,5',8-trimethylpsoralen—forming photoadducts at 350 nm that are photoreversed at 254 nm [2]—makes PSORALEN-C 2 CEP suitable for structural probing of double-stranded DNA and DNA-protein interaction studies. The C2 linker's restriction to duplex crosslinking prevents topological ambiguity that could arise from C6-mediated triplex interactions, simplifying interpretation of crosslinking patterns in complex nucleic acid mixtures. Commercial availability at defined purity specifications (≥95% HPLC) ensures reproducibility across experiments.

Cost-Conscious Academic Procurement for High-Volume Oligonucleotide Modification

For laboratories requiring routine 5'-psoralen modification of oligonucleotides for duplex-targeted applications, PSORALEN-C 2 CEP represents a procurement option with multiple commercial suppliers offering competitive purity specifications (95–97%) . The demonstrated 99% coupling efficiency [2] minimizes waste from failed syntheses, while the benchmark C6 phosphoramidite pricing (~£514/0.25 g) provides a cost reference for budget planning. Procurement decisions should prioritize suppliers providing both HPLC and ³¹P NMR purity certification to ensure batch-to-batch consistency.

Application
Selection Property
Validation Focus
Antisense mRNA crosslinking studies
Duplex-selective C2 linker specificity
Verify absence of triplex third-strand crosslinking
DNA-backbone TFO research
Defined DNA-TFO photoreactivity profile
Confirm no cross-reactivity with RNA triplex substrates
Duplex DNA structural probing
Reversible psoralen photochemistry (350/254 nm)
Validate UV-controlled crosslinking and reversal efficiency
High-volume oligonucleotide modification
Multi-supplier purity specifications (HPLC/³¹P NMR)
Ensure coupling yield consistency across batches
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